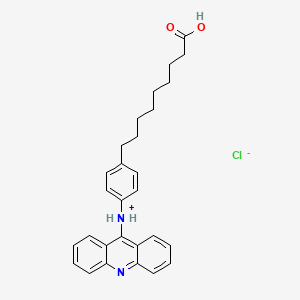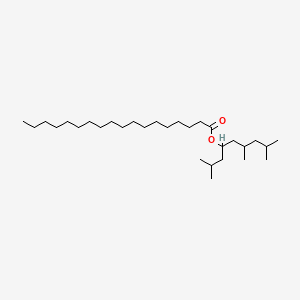
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is a chemical compound known for its unique structural properties and applications. It is an ester derived from stearic acid and a branched alcohol. This compound is often used in various industrial and scientific applications due to its stability and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate typically involves the esterification of stearic acid with 3,5-Dimethyl-1-(2-methylpropyl)hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and the alcohol are combined in the presence of an acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester.
化学反应分析
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
科学研究应用
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1-(2-methylpropyl)hexanol: The alcohol precursor used in the synthesis of the ester.
Stearic Acid: The fatty acid component of the ester.
Other Esters of Stearic Acid: Such as ethyl stearate and butyl stearate.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to linear esters. This branching can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not perform as well.
属性
| 68784-91-8 | |
分子式 |
C30H60O2 |
分子量 |
452.8 g/mol |
IUPAC 名称 |
2,6,8-trimethylnonan-4-yl octadecanoate |
InChI |
InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3 |
InChI 键 |
QCFGBQPPERBYMA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


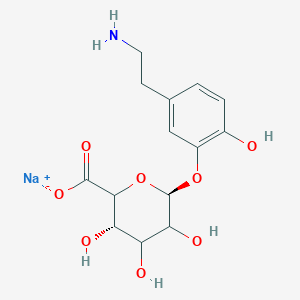
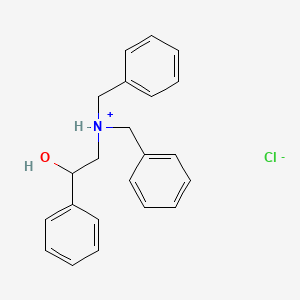

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
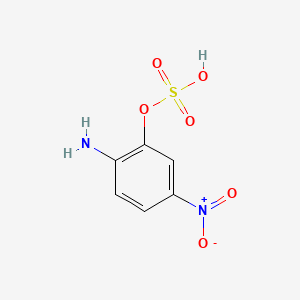

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
